molecular formula C17H18N6O2 B2511183 (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1171009-05-4

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2511183
CAS No.: 1171009-05-4
M. Wt: 338.371
InChI Key: SKVRJPQHDAGKFM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, a piperazine ring, and a furan ring . These functional groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings would likely be connected through single bonds with the piperazine ring acting as a bridge between the imidazole-pyrimidine moiety and the furan ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the conditions of the reaction. Generally, heterocyclic compounds like this can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds with similar structures have moderate to high polarity due to the presence of nitrogen and oxygen atoms, and they may also exhibit aromaticity due to the presence of conjugated pi systems .

Scientific Research Applications

Chemical Reactions and Biological Activities

Arylmethylidenefuranones and Related Compounds

Arylmethylidene derivatives of 3H-furan-2-ones, including compounds related to "(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone," undergo reactions with C-, N-, N,N-, and N,O-nucleophilic agents. These reactions produce a diverse range of compounds, such as amides, hydrazides, and various cyclic and heterocyclic compounds, indicating the compound's potential utility in synthesizing a wide array of chemical entities (Kamneva, Anis’kova, & Egorova, 2018).

Enzyme Inhibition and Selectivity

Cytochrome P450 Isoform Inhibitors

Although not directly mentioned, compounds structurally related to "this compound" may interact with cytochrome P450 isoforms. Inhibitors of these isoforms are critical for understanding drug-drug interactions and for the development of new therapeutics with minimal adverse effects. The selectivity of such inhibitors plays a crucial role in deciphering the involvement of specific CYP isoforms (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Biological Activities of Derivatives

Coumarin and Oxadiazole Derivatives

Similar to the discussed compound, coumarins and oxadiazoles exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are dependent on the pattern of substitution, suggesting that the molecular framework of "this compound" could be explored for various biological applications (Jalhan et al., 2017).

Antimicrobial Activities

Imidazole Derivatives

Imidazole and its derivatives are known for their antimicrobial properties. As a structural component, the imidazole ring in compounds like "this compound" suggests potential antimicrobial activities, supporting the synthesis of new imidazole derivatives for combating microbial resistance (2022).

Piperazine Derivatives in Therapeutics

Piperazine Derivatives

Piperazine, a core structure in the compound , is integral to the design of drugs with various therapeutic uses. This moiety is found in drugs acting as antipsychotics, antihistamines, antidepressants, and anticancer agents. Modifications to the piperazine nucleus, such as in "this compound," can lead to significant differences in medicinal potential, indicating its broad applicability in drug design (Rathi, Syed, Shin, & Patel, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in pharmaceuticals and exhibit their effects by interacting with biological receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Compounds with similar structures are often studied for their potential uses in pharmaceuticals and other industries. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

furan-2-yl-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-13-19-15(11-16(20-13)23-5-4-18-12-23)21-6-8-22(9-7-21)17(24)14-3-2-10-25-14/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVRJPQHDAGKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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